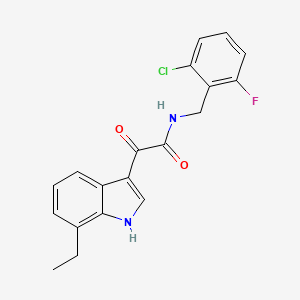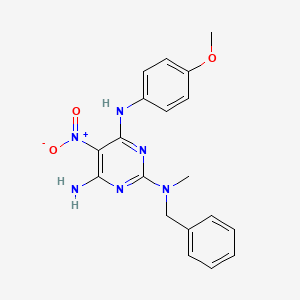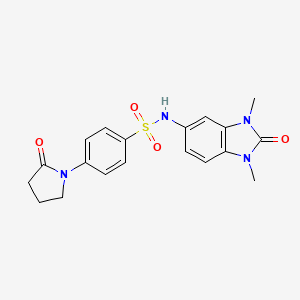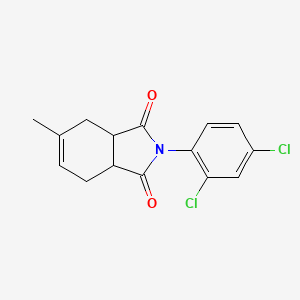
N-(2-chloro-6-fluorobenzyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-6-fluorobenzyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-fluorobenzyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzylamine and 7-ethyl-1H-indole-3-carboxylic acid.
Coupling Reaction: The benzylamine and indole derivatives are coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The resulting intermediate is then subjected to amidation to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-6-fluorobenzyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide involves interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chlorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- N-(2-chloro-6-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Uniqueness
N-(2-chloro-6-fluorobenzyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of both chloro and fluoro substituents on the benzyl group, as well as the ethyl group on the indole ring. These structural features may contribute to its distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C19H16ClFN2O2 |
|---|---|
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C19H16ClFN2O2/c1-2-11-5-3-6-12-13(9-22-17(11)12)18(24)19(25)23-10-14-15(20)7-4-8-16(14)21/h3-9,22H,2,10H2,1H3,(H,23,25) |
Clave InChI |
IJZXPKYFYNGWIE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NCC3=C(C=CC=C3Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486104.png)

![N-[16-ethyl-3-hydroxyfurosta-5,20(22)-dien-26-yl]acetamide](/img/structure/B12486117.png)
![Benzoimidazol-2-one, 5-[(1-hydroxymethylpropylamino)methyl]-1,3-dimethyl-1,3-dihydro-](/img/structure/B12486121.png)
![N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B12486125.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12486136.png)
![2-(3-hydroxy-7,7-dimethyl-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid](/img/structure/B12486137.png)
![Methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12486144.png)
![5-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B12486155.png)


